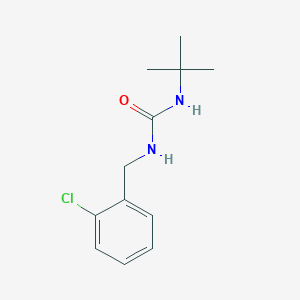![molecular formula C26H30N2O4S B10887018 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine is a complex organic compound with a molecular formula of C28H32N2O8S This compound is known for its unique structural features, which include a piperazine ring substituted with benzyloxy, methoxybenzyl, and benzylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Piperazine Ring Formation: The benzyloxy intermediate is then reacted with piperazine under reflux conditions to form the piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative using benzylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy and methoxybenzyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of N-alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups may facilitate binding to receptors or enzymes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine: Lacks the benzylsulfonyl group, which may result in different reactivity and biological activity.
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(diphenylmethyl)piperazine: Contains a diphenylmethyl group instead of a benzylsulfonyl group, leading to variations in chemical properties and applications.
Uniqueness
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine is unique due to the presence of both benzyloxy and benzylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H30N2O4S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
1-benzylsulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O4S/c1-31-26-18-24(12-13-25(26)32-20-22-8-4-2-5-9-22)19-27-14-16-28(17-15-27)33(29,30)21-23-10-6-3-7-11-23/h2-13,18H,14-17,19-21H2,1H3 |
InChI-Schlüssel |
BUYZDHKXHGFMHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886950.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)
![4-chloro-3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10886969.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10886975.png)
![3,3,3-Tris[4-(dimethylamino)phenyl]propanal](/img/structure/B10886981.png)
![(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B10886991.png)

![5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10887004.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] decanedioate](/img/structure/B10887011.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10887031.png)
![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)
